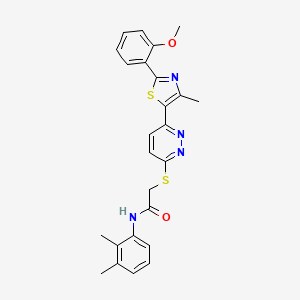

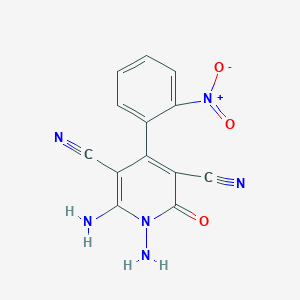

1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Acylation Reactions

1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles can react with different acylating agents. For example, they react with 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride, producing cyanoacetamides and chloroacetamides (Chikava, Dolganov, & Dotsenko, 2020).

Crystal Structures and Surface Analysis

The crystal structures of derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have been analyzed, revealing intricate patterns of hydrogen bonds and interactions like N—H⋯N and C—H⋯π, which contribute to their stability (Naghiyev et al., 2022).

Mannich Reaction

In the context of the Mannich reaction, these compounds can be converted into various derivatives depending on the reacting agents. This process and the resultant products have potential implications in the synthesis of new compounds (Dotsenko et al., 2021).

Heterobicyclic Systems Synthesis

The synthesis of heterobicyclic systems containing triazolo/triazinopyridinone moieties from 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been explored. These synthesized compounds exhibit significant antimicrobial activity (Abdel-Monem, 2004).

Nanoparticle Catalysis

ZrP2O7 nanoparticles have been used as a catalyst for synthesizing these derivatives, highlighting a method that yields excellent results with low reaction times (Javad et al., 2014).

Synthesis of Pyrido Triazines

These compounds have been used in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives. The process involves aminomethylation, leading to the formation of structurally unique compounds (Khrustaleva et al., 2014).

Red Fluorescent Organic Compounds

Their condensation with arylglyoxals in the presence of boric acid results in the synthesis of pyrido[1,2-b][1,2,4]triazines, which emit red light in the 650 nm range, indicating their potential in fluorescent applications (Darehkordi et al., 2018).

Antimicrobial Activity

Some derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles have been synthesized and evaluated for their antimicrobial activities. Compounds incorporating the 6-methylchromone moiety, in particular, showed promising results against various microorganisms (Ibrahim et al., 2011).

Theoretical Studies

Theoretical studies have been conducted to understand the intramolecular hydrogen bonding and reaction pathways of these compounds, which can aid in the design of new drugs and materials (Tahmasby et al., 2021).

Propiedades

IUPAC Name |

1,2-diamino-4-(2-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O3/c14-5-8-11(7-3-1-2-4-10(7)19(21)22)9(6-15)13(20)18(17)12(8)16/h1-4H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUAFJEORRXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)

![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2937101.png)